[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid
Overview
Description
[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3 g/mol This compound features a quinoline ring system with a cyano group at the 3-position and a thioacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid typically involves the reaction of 3-cyano-5,6,7,8-tetrahydroquinoline with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thioacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioacetic acid moiety can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and thioacetic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit various biological activities.
Quinoline derivatives: Similar to this compound, these compounds have a quinoline ring system and are used in medicinal chemistry.
Thioacetic acid derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-6-9-5-8-3-1-2-4-10(8)14-12(9)17-7-11(15)16/h5H,1-4,7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZBCDFDVOHFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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